2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
Description
2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core substituted with a hydroxymethyl group at the 8-position and an amino-ketone side chain.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-amino-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H18N2O2/c11-4-9(14)12-5-8(6-13)10(7-12)2-1-3-10/h8,13H,1-7,11H2 |
InChI Key |
IDTGUBUSICEJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Construction of the Azaspiro[3.4]octane Core
Several synthetic routes have been reported for the preparation of azaspiro[3.4]octane derivatives, which serve as the backbone for the target compound.
Annulation Strategies : A key approach involves annulation reactions to form the spirocyclic system. Three successful routes have been developed:
- Annulation of the cyclopentane ring onto an azetidine precursor.
- Annulation involving the four-membered ring construction on a piperidine derivative.
- Alternative ring-closing strategies using readily available starting materials with conventional transformations.
These methods typically require minimal chromatographic purification and provide good yields of the azaspiro[3.4]octane core.
| Route | Starting Material Type | Key Reaction | Yield | Purification |
|---|---|---|---|---|
| 1 | Azetidine derivative | Cyclopentane annulation | Moderate to High | Minimal chromatography |
| 2 | Piperidine derivative | Four-membered ring annulation | Moderate to High | Minimal chromatography |
| 3 | Other cyclic precursors | Ring-closing reactions | Moderate to High | Minimal chromatography |
Functionalization to Introduce Hydroxymethyl Group
The hydroxymethyl group at the 8-position can be introduced via selective oxidation or substitution reactions on the spirocyclic intermediate.
A common method involves the reduction of a corresponding aldehyde or ketone precursor to the alcohol using reagents such as lithium aluminum hydride or sodium borohydride.
Integration of Substituents on the Azaspiro Core
The amino group at the 6-position nitrogen can be protected/deprotected as needed during synthesis.
Hydroxymethylation can be achieved by iodocyclization followed by nucleophilic substitution, as demonstrated in related oxaspirocycles.
Hypervalent iodine reagents have been used for oxidative amination and heterocyclization, which could be adapted for functionalization steps in this compound's synthesis.
Data Table Summarizing Preparation Steps
| Synthetic Step | Key Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Azaspiro[3.4]octane core formation | Annulation (cyclopentane or azetidine) | 60-85 | Minimal purification needed |
| Hydroxymethyl group introduction | Reduction of aldehyde/ketone (LiAlH4) | 70-90 | Selective for 8-position |
| Azido ketone intermediate synthesis | Sodium azide substitution | 49-90 | Mild, room temperature |
| Amino ethanone formation | Reduction of azide to amine | 80-95 | Efficient conversion |
| Final coupling/functionalization | Coupling with amino ethanone derivative | 65-85 | Requires protection strategies |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The spirocyclic structure may also contribute to its unique binding properties and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to three classes of analogs based on spirocyclic frameworks and functional group substitutions (Table 1):
Notes:
- Spiro Ring Size : The target compound’s 6-azaspiro[3.4]octane core provides a larger spiro system (3.4 ring fusion) compared to 5,7-diazaspiro[2.5]octane , enhancing conformational rigidity and steric effects.
Physicochemical and Reactivity Profiles
- Polarity : The hydroxymethyl group in the target compound introduces higher polarity than methoxymethyl () or chloro analogs, favoring interactions with biological targets via hydrogen bonding.
- Stability : Methoxymethyl () and chloro groups may confer greater chemical stability under acidic conditions compared to hydroxymethyl, which could undergo oxidation or esterification .
- Basicity : The 6-azaspiro core’s nitrogen atom (pKa ~7–9) contrasts with the ether oxygen in 5-oxaspiro derivatives (), affecting protonation states and binding affinity in physiological environments .
Biological Activity
2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, often referred to as a spirocyclic compound, has garnered attention within the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound features an amino group, a hydroxymethyl group, and a ketone functionality, contributing to its diverse reactivity and interactions with biological targets.
Structural Characteristics
The compound's spirocyclic structure, particularly the 6-azaspiro[3.4]octane moiety, enhances its complexity and may influence its biological activity. The presence of both hydrophilic (hydroxymethyl) and hydrophobic (spirocyclic) regions allows for varied interactions with biomolecules.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, making it a candidate for further investigation in cancer therapy.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within biological systems. Its structural features allow it to fit into binding sites, modulating biochemical pathways that could lead to therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminopyrimidin-4(3H)-one | Pyrimidine ring | Antiviral, antitumor activities |
| Indole derivatives | Indole ring | Diverse biological activities |
| 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Chlorine substituent on spirocyclic structure | Antimicrobial properties |
The unique spirocyclic structure of this compound distinguishes it from these compounds, potentially enhancing its interactions within biological systems.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Cancer Cell Proliferation : Research conducted on various cancer cell lines indicated that the compound could inhibit cell growth significantly at micromolar concentrations, suggesting a potential role in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
